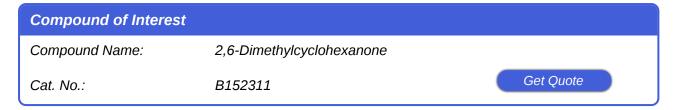


Mass Spectrometry of 2,6Dimethylcyclohexanone: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of **2,6-Dimethylcyclohexanone** (C₈H₁₄O), a cyclic ketone of interest in various chemical and pharmaceutical research domains. This document outlines the fundamental characteristics, fragmentation patterns, and a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Compound Characteristics

2,6-Dimethylcyclohexanone is a colorless liquid with a molecular weight of 126.1962 g/mol . [1][2][3][4] Key identifiers for this compound are provided in the table below.

Identifier	Value	Source
IUPAC Name	2,6-dimethylcyclohexan-1-one	[5]
CAS Number	2816-57-1	[1][2][4]
Molecular Formula	C8H14O	[1][4]
Molecular Weight	126.1962 g/mol	[1][3][4]



Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **2,6-Dimethylcyclohexanone** is characterized by a distinct fragmentation pattern. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major ions, are summarized below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

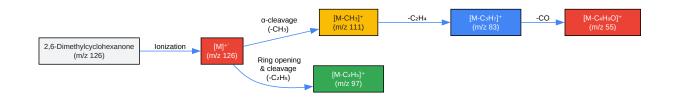
m/z	Relative Intensity (%)	Proposed Fragment
41	65	C₃H₅+
42	40	C ₃ H ₆ +
55	100	C4H7 ⁺
69	85	C₅H ₉ +
83	30	C ₆ H ₁₁ +
97	15	C7H13 ⁺
111	25	[M-CH ₃] ⁺
126	20	[M]+

Fragmentation Pathway

The fragmentation of **2,6-Dimethylcyclohexanone** under electron ionization primarily proceeds through alpha-cleavage, a characteristic pathway for cyclic ketones. The process begins with the ionization of the molecule, leading to the formation of a molecular ion ([M]+) at m/z 126. Subsequent fragmentation events are detailed below and visualized in the accompanying diagram.

The major fragmentation pathway involves the cleavage of the bond alpha to the carbonyl group, which can occur on either side of the ketone. This initial cleavage can be followed by the loss of various neutral fragments, leading to the formation of the observed ions.





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Caption: Proposed fragmentation pathway of **2,6-Dimethylcyclohexanone**.

Experimental Protocol: GC-MS Analysis

This section provides a detailed protocol for the analysis of **2,6-Dimethylcyclohexanone** using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. As **2,6- Dimethylcyclohexanone** is a volatile organic compound, the following steps are recommended:

- Sample Collection: Collect samples in clean, airtight glass vials to prevent contamination and loss of the analyte.
- Solvent Selection: Use a high-purity volatile solvent such as hexane, dichloromethane, or ethyl acetate for dilution.
- Dilution: Prepare a stock solution of 2,6-Dimethylcyclohexanone in the chosen solvent. A typical concentration for GC-MS analysis is in the range of 1-10 μg/mL.
- Filtration: If the sample contains any particulate matter, filter it through a 0.45 μm syringe filter to prevent clogging of the GC inlet.

Instrumentation



A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following instrumental parameters are suggested as a starting point and may require optimization based on the specific instrument and analytical goals.

Gas Chromatograph (GC) Conditions:

Parameter	Setting
Injector Port Temperature	250 °C
Injection Mode	Splitless (or split, depending on concentration)
Injection Volume	1 μL
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (constant flow)
Column	DB-5ms (or equivalent 5% phenyl- methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature Program	Initial: 50 °C (hold for 2 min)Ramp: 10 °C/min to 250 °CFinal Hold: 250 °C for 5 min

Mass Spectrometer (MS) Conditions:

Parameter	Setting
Ion Source	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Scan Range	m/z 40-300
Scan Rate	2 scans/sec



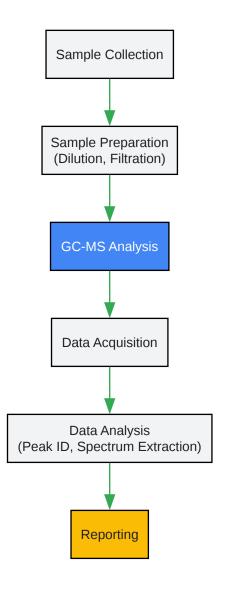
Data Analysis

- Peak Identification: Identify the chromatographic peak corresponding to 2,6 Dimethylcyclohexanone based on its retention time.
- Mass Spectrum Extraction: Extract the mass spectrum of the identified peak.
- Library Matching: Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.
- Quantification: If quantitative analysis is required, a calibration curve should be prepared using standard solutions of **2,6-Dimethylcyclohexanone**.

Experimental Workflow

The overall workflow for the GC-MS analysis of **2,6-Dimethylcyclohexanone** is illustrated in the diagram below.





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Caption: General experimental workflow for GC-MS analysis.

Conclusion

This guide provides a foundational understanding of the mass spectrometry analysis of **2,6- Dimethylcyclohexanone**. The presented data, fragmentation pathway, and experimental protocol offer a robust starting point for researchers and scientists in various fields. Adherence to good laboratory practices and instrument-specific optimization will ensure high-quality, reliable results.



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